(2-Trifluoromethyl-phenoxy)-acetaldehyde
Description
(2-Trifluoromethyl-phenoxy)-acetaldehyde is a fluorinated acetaldehyde derivative with a phenoxy group substituted at the 2-position with a trifluoromethyl (-CF₃) group. Its molecular structure combines the reactive aldehyde functional group with aromatic and electron-withdrawing substituents, conferring unique physicochemical properties.
Key Properties (inferred):
Properties
Molecular Formula |
C9H7F3O2 |
|---|---|
Molecular Weight |
204.15 g/mol |
IUPAC Name |
2-[2-(trifluoromethyl)phenoxy]acetaldehyde |
InChI |
InChI=1S/C9H7F3O2/c10-9(11,12)7-3-1-2-4-8(7)14-6-5-13/h1-5H,6H2 |
InChI Key |
ONHPIKJJGMTUJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)OCC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Physical and Chemical Properties
Table 1: Physical Properties Comparison
Key Observations :
- The trifluoromethyl-phenoxy group increases molecular weight and boiling point compared to acetaldehyde due to higher van der Waals forces and reduced volatility .
- The electron-withdrawing -CF₃ group likely reduces electrophilicity at the aldehyde carbon compared to formaldehyde, slowing nucleophilic additions (e.g., with amines or alcohols) .
Reactivity and Stability
Table 2: Reactivity Comparison
Key Findings :
- Acetaldehyde: Prone to polymerization and condensation with phenolics (e.g., forming ethylidene-bridged pigments in wine) .
- This compound: The -CF₃ group likely stabilizes the compound against oxidation, while the phenoxy moiety enables electrophilic aromatic substitution (e.g., nitration or sulfonation) .
Key Insights :
- Acetaldehyde is a recognized carcinogen due to DNA adduct formation .
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